CGP 75136

HIV-1 Protease Inhibitor Antiviral Potency Wild-Type HIV-1

CGP 75136 (CAS 198904-01-7) is an azapeptide HIV-1 protease inhibitor originally developed by Novartis and later designated atazanavir (BMS-232632). As a bis(L-tert-leucine) derivative of aza-dipeptide isosteres, it belongs to the class of transition-state mimetic inhibitors that target the HIV-1 protease dimer.

Molecular Formula C36H50N6O7S
Molecular Weight 710.9 g/mol
CAS No. 198904-01-7
Cat. No. B1221658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 75136
CAS198904-01-7
Synonyms232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz
Molecular FormulaC36H50N6O7S
Molecular Weight710.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
InChIInChI=1S/C36H50N6O7S/c1-35(2,3)28(39-33(46)48-7)30(44)38-26(20-23-12-10-9-11-13-23)27(43)22-42(41-31(45)29(36(4,5)6)40-34(47)49-8)21-24-14-16-25(17-15-24)32-37-18-19-50-32/h9-19,26-29,43H,20-22H2,1-8H3,(H,38,44)(H,39,46)(H,40,47)(H,41,45)/t26-,27-,28+,29+/m0/s1
InChIKeyOPZSFSBOEOXKKY-QUAHOIDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGP 75136 (Atazanavir Free Base) – An Azapeptide HIV-1 Protease Inhibitor for Procurement


CGP 75136 (CAS 198904-01-7) is an azapeptide HIV-1 protease inhibitor originally developed by Novartis and later designated atazanavir (BMS-232632) [1]. As a bis(L-tert-leucine) derivative of aza-dipeptide isosteres, it belongs to the class of transition-state mimetic inhibitors that target the HIV-1 protease dimer [2]. The compound is characterized by a molecular formula of C₃₆H₅₀N₆O₇S and a molecular weight of 710.9 g/mol. CGP 75136 is recognized as a prodrug moiety in the approved HIV therapeutic atazanavir sulfate, and its procurement is primarily directed at preclinical research, analytical reference standard preparation, and structure-activity relationship (SAR) investigations.

Why CGP 75136 Cannot Be Generically Substituted by Other HIV-1 Protease Inhibitors


Genetic barriers and resistance profiles diverge dramatically among HIV-1 protease inhibitors (PIs). CGP 75136 (atazanavir) demonstrates retained activity against viral strains resistant to saquinavir, indinavir, and CGP 61755 [1]. In contrast, saquinavir loses significant potency against its own resistant mutants and indinavir-selected variants. Additionally, the host protease selectivity fingerprint of CGP 75136 is differentiated: it shows negligible inhibition of cathepsin D (IC₅₀ > 30 µM) and moderate proteasome inhibition, whereas other PIs such as saquinavir, ritonavir, and nelfinavir exhibit measurable to strong off-target inhibition that translates into distinct clinical toxicity profiles [2]. Interchanging CGP 75136 with a generic PI without accounting for these quantitative pharmacological differences risks experimental failure in preclinical models and erroneous interpretation of resistance-breaking data. Placebo or alternative PI procurement without these supporting evidence metrics cannot reproduce the precise SAR and cross-resistance applications documented below.

Procurement-Relevant Quantitative Evidence for CGP 75136 vs. Comparator HIV-1 Protease Inhibitors


Superior Antiviral Potency Against Wild-Type HIV-1: CGP 75136 vs. Saquinavir

CGP 75136 inhibits wild-type HIV-1 replication at a 3-fold lower effective concentration than the first-generation protease inhibitor saquinavir in identical cellular antiviral assays [1]. Both compounds were tested in MT-2 cells using the same experimental protocol, ensuring a direct head-to-head comparison.

HIV-1 Protease Inhibitor Antiviral Potency Wild-Type HIV-1

Retained Potency Against Saquinavir-Resistant HIV-1: CGP 75136 vs. Saquinavir

CGP 75136 maintains sub-nanomolar potency against a saquinavir-resistant HIV-1 strain (G48V, L90M) with effective doses of 0.004–0.01 µM, whereas saquinavir itself requires 10- to 75-fold higher concentrations (0.1–0.3 µM) to suppress the same resistant virus [1].

Drug Resistance Saquinavir-Resistant HIV-1 Cross-Resistance Profile

Potent Activity Against Indinavir-Resistant HIV-1: CGP 75136 vs. Saquinavir

Against an indinavir-resistant HIV-1 strain (L10R, M46I, L63P, V82T, I84V), CGP 75136 completely suppresses replication at 0.004 µM, a 25-fold lower concentration than saquinavir, which requires 0.1 µM to achieve the same effect [1].

Indinavir Resistance Multi-Drug Resistant HIV-1 Antiviral Efficacy

Intra-Class Differentiation: CGP 75136 vs. Closest Bis(L-tert-leucine) Analog CGP 75355 Against Indinavir-Resistant HIV-1

Among the bis(L-tert-leucine) derivatives profiled, CGP 75136 demonstrates a 25-fold greater potency against indinavir-resistant HIV-1 than its close structural analog CGP 75355, with effective doses of 0.004 µM vs. 0.1 µM, respectively [1]. Both compounds share the L-tert-leucine substitution pattern but differ in the heterocyclic substituent at the P1′ pocket, directly linking this structural feature to the differential resistance-breaking activity.

Azapeptide SAR Bis(L-tert-leucine) Derivatives Analog Comparison

HIV-1 Protease Enzyme Inhibition: Atazanavir (CGP 75136) Ki vs. Saquinavir Ki

Atazanavir, the active drug form of CGP 75136, inhibits HIV-1 protease with a 4.6-fold lower inhibition constant (Ki) than saquinavir [1]. The Ki values were determined in a biochemical assay using purified recombinant HIV-1 protease, providing a direct enzymatic comparison.

Enzyme Inhibition Inhibition Constant (Ki) HIV-1 Protease

Host Protease Selectivity: CGP 75136 (Atazanavir) vs. Saquinavir – Cathepsin D and Proteasome Off-Target Activity

Atazanavir exhibits negligible inhibition of the host aspartyl protease cathepsin D (IC₅₀ > 30 µM), while saquinavir inhibits cathepsin D with an IC₅₀ of 21.1 ± 1.6 µM [1]. Atazanavir also shows a 9.2-fold lower potency against the 20S proteasome (IC₅₀ 19.4 µM) than saquinavir (IC₅₀ 2.1 µM). These host protease interactions are mechanistically linked to clinical adverse effects including hyperlipidemia and lipodystrophy.

Off-Target Selectivity Cathepsin D Proteasome Host Protease

Validated Application Scenarios for CGP 75136 Based on Quantitative Differentiation Evidence


Reference Standard in HIV-1 Protease Inhibitor Resistance-Breaking Screens

CGP 75136 is ideally suited as a positive control in cellular antiviral assays designed to evaluate novel PI candidates against saquinavir-resistant and indinavir-resistant HIV-1 strains. Its quantified retained potency—0.004–0.01 µM against saquinavir-resistant virus and 0.004 µM against indinavir-resistant virus [1]—provides a reproducible benchmark that comparator PIs such as saquinavir (0.1–0.3 µM and 0.1 µM, respectively) cannot match. Procurement of CGP 75136 for this application ensures that screening data are anchored to a compound with a proven non-overlapping resistance profile.

Calibration Standard for HIV-1 Protease Biochemical Inhibition (Ki) Assays

With a precisely determined HIV-1 protease Ki of 47.9 pM [2], CGP 75136 (as atazanavir) serves as an essential calibration standard for laboratories developing or validating fluorescence-based protease inhibition assays. The 4.6-fold greater inhibitory potency relative to saquinavir (Ki 221 pM) provides a wide dynamic range for assay optimization and inter-laboratory reproducibility assessments.

Structure-Activity Relationship (SAR) Probe for Azapeptide Protease Inhibitor Optimization

The 25-fold potency differential between CGP 75136 and its closest bis(L-tert-leucine) analog CGP 75355 against indinavir-resistant HIV-1 (0.004 µM vs. 0.1 µM) [1] makes CGP 75136 an indispensable SAR probe. Research groups investigating the contribution of the thiazol-2-yl P1′ substituent to resistance-breaking activity must procure CGP 75136 specifically, as CGP 75355 or other analogs cannot recapitulate this phenotype.

Host Protease Selectivity Profiling in PI-Mediated Toxicity Research

CGP 75136 (atazanavir) demonstrates a unique host protease selectivity signature: IC₅₀ > 30 µM for cathepsin D and 19.4 µM for the 20S proteasome, compared to saquinavir's IC₅₀ values of 21.1 µM and 2.1 µM, respectively [2]. This selectivity profile supports the use of CGP 75136 in mechanistic toxicology studies aimed at correlating PI structure with off-target proteasome and cathepsin D inhibition, where generic substitution with saquinavir would introduce a confounding 9.2-fold increase in proteasome activity.

Quote Request

Request a Quote for CGP 75136

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.